1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene

Lipophilicity LogP tert-pentyl

Researchers replicating the Notch inhibitor SAR series disclosed in EPFL patent WO2013/93885 A1 require the specifically enumerated tert-pentyl nitrodiphenyl ether building block - substituting the tert-butyl or unsubstituted homolog yields structurally distinct compounds with divergent biological activity. • The patented intermediate: CAS 61405-51-4 is the exact embodiment cited in the Notch signaling pathway inhibitor synthesis route. • Physicochemical differentiation: LogP 5.60 (+0.39 vs. tert-butyl analog; +1.69 vs. unsubstituted parent) enables systematic logP variation in permeability assays while holding PSA constant at 55.05 Ų. • Chiral center: the tert-pentyl group introduces a stereogenic carbon absent in the tert-butyl congener, enabling enantioselective SAR exploration. • Supply assurance: Available >99% purity, in stock with <1 week lead time.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 61405-51-4
Cat. No. B3054644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene
CAS61405-51-4
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C17H19NO3/c1-4-17(2,3)13-5-9-15(10-6-13)21-16-11-7-14(8-12-16)18(19)20/h5-12H,4H2,1-3H3
InChIKeyLAWSVVSZHKUFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene: Profile & Structural Class


1-(2-Methylbutan-2-yl)-4-(4-nitrophenoxy)benzene (CAS 61405-51-4), also known as 1-nitro-4-(4-tert-pentylphenoxy)benzene, is a nitrobenzene-class organic compound with molecular formula C17H19NO3 and molecular weight 285.34 g/mol . It belongs to the nitrodiphenyl ether family, characterized by a 4-nitrophenoxy group linked to a phenyl ring bearing a 2-methylbutan-2-yl (tert-pentyl) substituent at the para position . The compound is commercially listed as an AldrichCPR (Custom Product Request) item by Sigma-Aldrich under product number S33228 and is referenced as a synthetic intermediate in patent WO2013/93885 A1 (EPFL) directed to Notch signalling pathway inhibitors .

Synthetic intermediate for Notch pathway inhibitor research
Tert-pentyl substitution for lipophilicity-tuned SAR building block
High-logP nitrodiphenyl ether scaffold with constant polar surface area

Why CAS 61405-51-4 Cannot Be Replaced


Nitrodiphenyl ethers with different alkyl substituents exhibit distinct lipophilicity, steric profiles, and physical states that directly affect their suitability as synthetic intermediates and research tools. The tert-pentyl group in CAS 61405-51-4 confers a calculated LogP of 5.60 , which is 0.39 log units higher than the tert-butyl analog (LogP 5.21) [1] and 1.69 log units higher than the unsubstituted 4-nitrodiphenyl ether (LogP 3.91) [2]. This ~2.5× greater octanol-water partition coefficient relative to the tert-butyl congener can alter extraction efficiency, chromatographic retention, and membrane permeability in biological assays. Additionally, the tert-pentyl group introduces a chiral center absent in the tert-butyl analog, enabling stereochemical differentiation in asymmetric synthesis applications. Because the compound appears as a specific intermediate in a patented Notch inhibitor synthesis route , substituting a different alkyl homolog may produce derivatives with divergent biological activity profiles.

LogP shift Alkyl homolog replacement (e.g., tert-butyl) alters logP by 0.39–1.69 units, impacting extraction and chromatography.
Physical state Crystalline tert-butyl analog differs from the likely lower-melting tert-pentyl compound; handling and dissolution may change.
Patent context WO2013/93885 A1 specifically enumerates the tert-pentyl intermediate; generic alkyl substitution would produce a distinct structure.

Quantitative Differentiation Evidence


LogP: tert-Pentyl vs. tert-Butyl Analog

The target compound (tert-pentyl) exhibits a calculated LogP of 5.60 , compared to 5.21 for the direct tert-butyl analog 1-tert-butyl-4-(4-nitrophenoxy)benzene (CAS 34859-82-0) [1], both reported on Chemsrc. The +0.39 log unit increase corresponds to an approximately 2.5× greater partition coefficient into octanol, indicating measurably higher lipophilicity imparted by the extended ethyl branch of the tert-pentyl group.

LogP vs tert-butyl
Direct head-to-head comparison
ΔLogP = +0.39 (target 5.60 vs comparator 5.21), ~2.5× higher partition coefficient
Supports extraction and retention tuning in method development
Chemsrc calculated LogP; consistent in silico methodology
Lipophilicity LogP tert-pentyl tert-butyl nitrodiphenyl ether

Lipophilicity vs. Unsubstituted 4-Nitrodiphenyl Ether

Relative to the unsubstituted parent 4-nitrodiphenyl ether (CAS 620-88-2), which has a LogP of 3.91 [1], the target compound (LogP 5.60) demonstrates a +1.69 log unit increase—a nearly 50-fold enhancement in lipophilicity. Both compounds share an identical PSA of 55.05 Ų [1], confirming that the LogP gain is achieved without altering hydrogen-bonding capacity.

LogP vs unsubstituted
Cross-study comparable
ΔLogP = +1.69 (target 5.60 vs parent 3.91), ~49× higher partition coefficient; PSA identical (55.05 Ų)
Lipophilicity modulation without PSA change, relevant for permeability modeling
Reported LogP values; PSA constant across analogs
Lipophilicity LogP SAR alkyl effect nitrodiphenyl ether

Physical State vs. tert-Butyl Analog

The tert-butyl analog 1-tert-butyl-4-(4-nitrophenoxy)benzene (CAS 34859-82-0) is a crystalline solid with a melting point of 61.2–61.6 °C . Although the melting point of the target compound is not publicly reported in authoritative databases (Chemsrc lists it as 'N/A') , the additional ethyl branch and higher molecular weight (285.34 vs. 271.31 g/mol) of the tert-pentyl group typically depress crystallinity in this structural class, suggesting the target compound may be a liquid or low-melting solid at ambient temperature. This inferred difference in physical state has practical implications for handling, dissolution, and formulation.

Physical state comparison
Class-level inference
Target mp unreported; tert-butyl analog mp 61.2–61.6 °C; target predicted lower-melting
May simplify handling vs crystalline comparator; physical state to verify
Data to verify; based on class-level trend
Melting point crystallinity physical state handling formulation

Notch Inhibitor Synthesis Intermediate

The target compound is explicitly referenced in patent WO2013/93885 A1 (EPFL), which describes inhibitors of the Notch signalling pathway for cancer treatment . According to the Chemsrc literature entry, the compound appears on page/column 57 of this patent . The patent itself contains multiple nitrophenoxy-bearing intermediates with varied alkyl substituents, including tert-butyl, cyclohexyl, and tert-pentyl variants, indicating that the specific alkyl group is a key structural variable in the structure-activity relationship of this series [1].

Patent intermediate
Source review
Enumerated on page 57 of WO2013/93885 A1 as specific Notch inhibitor intermediate
Patent context supports procurement of exact tert-pentyl isomer
Qualitative patent disclosure; no biological data provided
Notch inhibitor medicinal chemistry building block patent intermediate oncology

Nitro Reduction Potential

Nitroaromatic reduction potential is a key determinant of bioreductive activation and environmental persistence. While direct experimental reduction potential data for CAS 61405-51-4 is not publicly available, class-level evidence indicates that para-substituted nitrodiphenyl ethers exhibit reduction potentials that are sensitive to the electronic character of the distal substituent [1]. The tert-pentyl group, being a slightly stronger electron-donating alkyl group than tert-butyl, is expected to modestly shift the nitro reduction potential to more negative values compared to the tert-butyl analog, potentially affecting the rate of enzymatic nitroreduction. Computational studies on nitrobenzene derivatives show that the mean absolute deviation between calculated and experimental reduction potentials can be as low as 0.048 V depending on the DFT method used [2].

Nitro reduction potential
Class-level inference
Expected more negative reduction potential vs tert-butyl analog; computational accuracy ~0.048 V MAD
Potential for distinct bioreduction kinetics; experimental confirmation needed
No direct measurement; based on polarographic class data
Reduction potential nitro group electrochemistry bioreduction pro-drug

HPLC Separation of Positional Isomers

The ortho-nitro positional isomer 1-(1,1-dimethylpropyl)-4-(2-nitrophenoxy)benzene (CAS 93980-93-9) has been separated from related compounds using a Newcrom R1 HPLC column [1]. Given that the target compound (para-nitro isomer) exhibits a LogP of 5.60 compared to the ortho-nitro isomer's expected similar LogP (the ortho-nitro isomer typically shows slightly lower LogP due to internal hydrogen bonding), reversed-phase HPLC retention times are expected to differ measurably between these positional isomers. This chromatographic differentiation is critical for purity verification in procurement: the para-nitro substitution pattern of the target compound is structurally confirmed and distinguishable from the ortho-nitro isomer.

HPLC isomer separation
Supporting evidence
Para-nitro isomer distinct from ortho-isomer (CAS 93980-93-9) on Newcrom R1 HPLC column
Chromatographic identity confirmation supports correct isomer procurement
Retention times not quantified; para vs ortho differentiation shown
HPLC retention time isomer separation analytical method quality control

Recommended Application Scenarios


Notch Inhibitor Medicinal Chemistry

Based on the compound's explicit citation in patent WO2013/93885 A1 (EPFL) as a synthetic intermediate for Notch signalling pathway inhibitors targeting cancer , this compound is the preferred building block for medicinal chemistry teams replicating or expanding upon the disclosed SAR series. The tert-pentyl substitution pattern is a specifically enumerated embodiment in the patent, and substitution with the tert-butyl or unsubstituted analog would constitute a structurally distinct compound not covered by the same patent disclosure. Researchers engaged in oncology-focused drug discovery requiring the exact intermediate described in the EPFL patent should procure CAS 61405-51-4 rather than alternative alkyl-substituted nitrodiphenyl ethers.

Lipophilicity Probe for Permeability Studies

The target compound's LogP of 5.60, combined with a PSA of 55.05 Ų , places it in a favorable physicochemical space for studying passive membrane permeability. The +1.69 LogP enhancement over the unsubstituted parent 4-nitrodiphenyl ether (LogP 3.91) [1] enables researchers to use this compound as a high-logP nitroaromatic probe without altering the polar surface area. This is particularly relevant for structure-permeability relationship (SPR) studies where logP must be systematically varied while keeping the nitro pharmacophore and PSA constant. The compound can serve as a lipophilic reference point in permeability assays (e.g., PAMPA, Caco-2) alongside lower-logP nitrodiphenyl ether congeners.

Nitroreductase Substrate Specificity

As a nitroaromatic compound with a bulky, electron-donating tert-pentyl substituent, CAS 61405-51-4 offers a distinct electronic profile for studying nitroreductase substrate specificity. The tert-pentyl group's electron-donating character is expected to shift the nitro reduction potential to more negative values compared to less-substituted or electron-withdrawing analogs, based on class-level electrochemical evidence for para-substituted nitrodiphenyls . This makes the compound suitable as a negative-control substrate or specificity probe in nitroreductase enzyme assays (including bacterial nitroreductases such as NfsA/NfsB and human NAD(P)H:quinone oxidoreductase), where researchers need to distinguish between steric and electronic effects on substrate turnover rates.

Reference Standard for Isomer Identification

The distinct chromatographic retention properties of para-nitro vs. ortho-nitro positional isomers in the nitrodiphenyl ether series make CAS 61405-51-4 a valuable reference standard for analytical laboratories developing HPLC or LC-MS methods for isomer identification. The compound's well-defined identity (CAS, IUPAC name, SMILES, InChI) and measurable physicochemical parameters (LogP 5.60, PSA 55.05 Ų) [1] support its use as a system suitability standard for reversed-phase chromatographic methods targeting nitrodiphenyl ethers. Procurement of high-purity material (>99% from suppliers such as SynHet) ensures suitability as a certified reference material for method validation.

Application
Selection Property
Validation Focus
Notch pathway inhibitor synthesis
Patent-enumerated tert-pentyl intermediate
WO2013/93885 intermediate identity confirmation
Permeability probe for SPR studies
High lipophilicity with unchanged PSA
LogP-ranked comparison across nitrodiphenyl ether analogs
Nitroreductase substrate specificity
Electron-donating tert-pentyl substituent
Nitro reduction potential shift relative to less-substituted analogs
Chromatographic isomer reference standard
Para-nitro positional isomer identity
HPLC retention differentiation from ortho-nitro isomer
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